2-[8-Bromo-7-[(2-chlorophenyl)methyl]-3-methyl-2,6-dioxopurin-1-yl]acetamide
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Description
2-[8-Bromo-7-[(2-chlorophenyl)methyl]-3-methyl-2,6-dioxopurin-1-yl]acetamide is a useful research compound. Its molecular formula is C15H13BrClN5O3 and its molecular weight is 426.66. The purity is usually 95%.
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Scientific Research Applications
Spectroscopic and Quantum Mechanical Studies
Research involving similar molecules, such as benzothiazolinone acetamide analogs, has focused on spectroscopic and quantum mechanical studies. These studies are essential for understanding the electronic properties and vibrational spectra of such compounds. Notably, photochemical and thermochemical modeling suggests their potential as photosensitizers in dye-sensitized solar cells (DSSCs) due to good light harvesting efficiency (LHE) and free energy of electron injection ((Mary et al., 2020)).
Ligand-Protein Interactions
Molecular docking has been utilized to understand the binding interactions of similar ligands with specific proteins like Cyclooxygenase 1 (COX1). This approach helps in predicting the ligand's efficacy and specificity towards certain biological targets ((Mary et al., 2020)).
Antiviral and Antiapoptotic Effects
Compounds structurally related to 2-[8-Bromo-7-[(2-chlorophenyl)methyl]-3-methyl-2,6-dioxopurin-1-yl]acetamide have been studied for their antiviral and antiapoptotic effects. For example, a novel anilidoquinoline derivative showed significant antiviral effects and an increase in survival rates in Japanese encephalitis virus-infected mice, indicating potential therapeutic applications ((Ghosh et al., 2008)).
Structural Analysis
Studies involving halogenated N,2-diarylacetamides, which are structurally related, have been conducted to understand molecular conformations and supramolecular assembly. Such analysis is crucial in predicting the behavior of these compounds in various environments and their potential interactions ((Nayak et al., 2014)).
Antibacterial and Antifungal Properties
Research on derivatives of similar compounds has shown potential antibacterial and antifungal properties. For instance, synthesized thiazolidinone derivatives exhibited considerable activity against various bacterial and fungal strains ((Kumar et al., 2012)).
Antioxidant Properties
Some synthesized derivatives of similar compounds were evaluated for antioxidant activity using different methods, revealing significant activity. This suggests the potential use of these compounds as antioxidant agents ((Gopi & Dhanaraju, 2020)).
Conformational and Interactions Studies
Studies have also focused on understanding the conformation and interactions of similar compounds, such as N-(2,4-dichlorophenyl)acetamide. Such research helps in predicting the chemical and physical properties of these compounds ((Gowda et al., 2007)).
Properties
IUPAC Name |
2-[8-bromo-7-[(2-chlorophenyl)methyl]-3-methyl-2,6-dioxopurin-1-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrClN5O3/c1-20-12-11(13(24)22(15(20)25)7-10(18)23)21(14(16)19-12)6-8-4-2-3-5-9(8)17/h2-5H,6-7H2,1H3,(H2,18,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFJIEQLUIKDUCX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CC(=O)N)N(C(=N2)Br)CC3=CC=CC=C3Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrClN5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.